- preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors, World Intellectual Property Organization, , ,

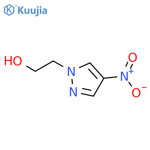

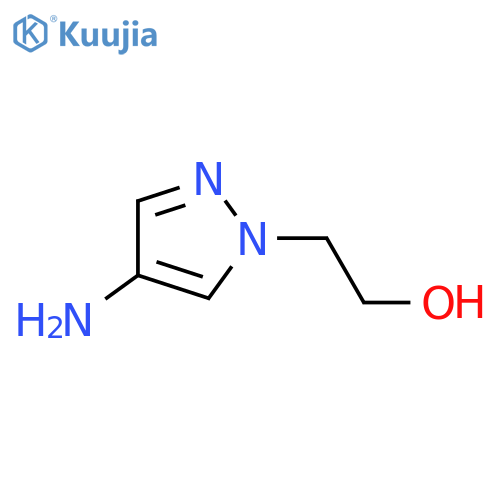

Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

948571-47-9 structure

商品名:2-(4-aminopyrazol-1-yl)ethanol

CAS番号:948571-47-9

MF:C5H9N3O

メガワット:127.144460439682

MDL:MFCD11147853

CID:1027731

2-(4-aminopyrazol-1-yl)ethanol 化学的及び物理的性質

名前と識別子

-

- 2-(4-Amino-1H-pyrazol-1-yl)ethanol

- 2-(4-aminopyrazol-1-yl)ethanol

- 2-(4-aminopyrazolyl)ethan-1-ol

- 4-amino-1-(2-hydroxyethyl)pyrazole

- 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol

- 4-amino-1H-pyrazole-1-ethanol

- AXQLNAAVMSWBEQ-UHFFFAOYSA-N

- 1H-Pyrazole-1-ethanol, 4-amino-

- 2-(4-amino-pyrazol-1-yl)-ethanol

- SBB046384

- STL414722

- SB18304

- NE45579

- ST24027531

- 4CH-

- 4-Amino-1H-pyrazole-1-ethanol (ACI)

- 2-(4-Amino-1H-pyrazole-1-yl)ethanol

- 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole

-

- MDL: MFCD11147853

- インチ: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2

- InChIKey: AXQLNAAVMSWBEQ-UHFFFAOYSA-N

- ほほえんだ: OCCN1C=C(N)C=N1

計算された属性

- せいみつぶんしりょう: 127.07500

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 88.3

- トポロジー分子極性表面積: 64.099

じっけんとくせい

- PSA: 64.07000

- LogP: 0.03880

2-(4-aminopyrazol-1-yl)ethanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

2-(4-aminopyrazol-1-yl)ethanol 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(4-aminopyrazol-1-yl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W001875-5g |

2-(4-AMino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 99.97% | 5g |

$288.0 | 2022-04-26 | |

| ChemScence | CS-W001875-1g |

2-(4-AMino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 99.97% | 1g |

$88.0 | 2022-04-26 | |

| Chemenu | CM188756-10g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 95%+ | 10g |

$712 | 2023-02-01 | |

| Enamine | EN300-58765-2.5g |

2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |

948571-47-9 | 95% | 2.5g |

$165.0 | 2023-02-09 | |

| eNovation Chemicals LLC | Y0978571-10g |

2-(4-amino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 95% | 10g |

$640 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-1G |

2-(4-aminopyrazol-1-yl)ethanol |

948571-47-9 | 97% | 1g |

¥ 257.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-5G |

2-(4-aminopyrazol-1-yl)ethanol |

948571-47-9 | 97% | 5g |

¥ 897.00 | 2023-04-12 | |

| abcr | AB437706-10 g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |

948571-47-9 | 10g |

€1,038.50 | 2023-04-23 | ||

| Enamine | EN300-58765-0.1g |

2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |

948571-47-9 | 95% | 0.1g |

$29.0 | 2023-02-09 | |

| abcr | AB437706-5 g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |

948571-47-9 | 5g |

€564.60 | 2023-04-23 |

2-(4-aminopyrazol-1-yl)ethanol 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C

リファレンス

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

リファレンス

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

リファレンス

- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

リファレンス

- Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 14 h, rt

リファレンス

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt

リファレンス

- Pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt

リファレンス

- Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

リファレンス

- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 8 h, 50 °C

リファレンス

- Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer, China, , ,

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 14 h, rt

リファレンス

- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

Synthetic Routes 12

はんのうじょうけん

1.1 Solvents: Methanol

リファレンス

- Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 13

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

リファレンス

- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,

Synthetic Routes 14

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C

リファレンス

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 12 h, rt

リファレンス

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

Synthetic Routes 16

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt

リファレンス

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

Synthetic Routes 17

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

リファレンス

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Synthetic Routes 18

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

リファレンス

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Synthetic Routes 19

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

リファレンス

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

2-(4-aminopyrazol-1-yl)ethanol Raw materials

2-(4-aminopyrazol-1-yl)ethanol Preparation Products

2-(4-aminopyrazol-1-yl)ethanol 関連文献

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol) 関連製品

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 49606-92-0(2-Amino-2-cycloheptylacetic acid)

- 1396888-45-1(5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide)

- 21779-34-0(ethyl 2-(1E)-5-methoxy-2,3-dihydro-1H-inden-1-ylideneacetate)

- 2245966-28-1(Daxdilimab)

- 1352534-98-5(2-(2-Methoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester)

- 1239746-09-8(N-(5-bromo-6-methylpyridin-2-yl)-2-chloroacetamide)

- 946382-27-0(N-(4-ethoxyphenyl)-2-{2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indol-1-yl}acetamide)

- 2171292-72-9((1s,3s)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid)

- 2034385-03-8(N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol

清らかである:99%

はかる:25g

価格 ($):547.0